
(5-Iodo-pyridin-3-yl)-carbamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(5-iodopyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The presence of the iodopyridinyl group in this compound adds unique properties that make it valuable for specific applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-iodopyridin-3-yl)carbamate typically involves the reaction of 5-iodopyridin-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-iodopyridin-3-amine+methyl chloroformate→methyl N-(5-iodopyridin-3-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(5-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Hydrolysis: The major products are 5-iodopyridin-3-amine and methanol.
Applications De Recherche Scientifique
Methyl N-(5-iodopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing diverse chemical libraries.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its carbamate group.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific functions.
Mécanisme D'action
The mechanism of action of methyl N-(5-iodopyridin-3-yl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and reaction conditions. The iodine atom in the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(5-bromopyridin-3-yl)carbamate
- Methyl N-(5-chloropyridin-3-yl)carbamate
- Methyl N-(5-fluoropyridin-3-yl)carbamate
Uniqueness
Methyl N-(5-iodopyridin-3-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Conclusion
Methyl N-(5-iodopyridin-3-yl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the presence of the iodopyridinyl group, make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propriétés
Formule moléculaire |
C7H7IN2O2 |
|---|---|
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
methyl N-(5-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11) |
Clé InChI |
KNWSSVGFOZCFQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=CN=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
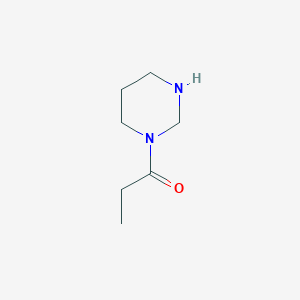

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
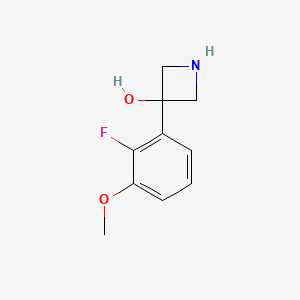
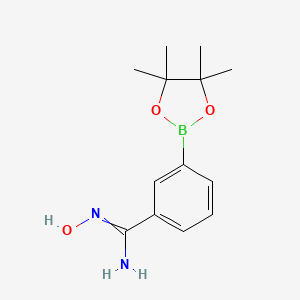
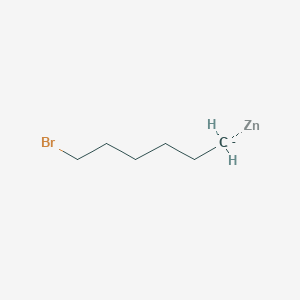
![1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
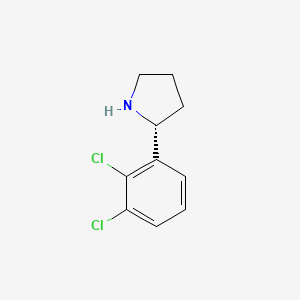

![6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine](/img/structure/B11757046.png)

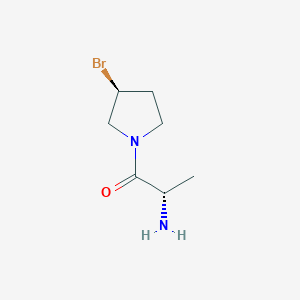
![2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)
